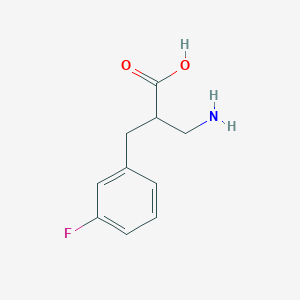

3-Amino-2-(3-fluorobenzyl)propanoic acid

描述

属性

CAS 编号 |

910443-82-2 |

|---|---|

分子式 |

C10H12FNO2 |

分子量 |

197.21 g/mol |

IUPAC 名称 |

2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14) |

InChI 键 |

USFZHZWKZDLANT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CC(CN)C(=O)O |

规范 SMILES |

C1=CC(=CC(=C1)F)CC(CN)C(=O)O |

产品来源 |

United States |

科学研究应用

Pharmaceutical Development

Overview

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow for modifications that can enhance the efficacy of drug candidates while minimizing side effects.

Case Study: Drug Design

In a study focusing on the design of novel compounds, researchers utilized 3-amino-2-(3-fluorobenzyl)propanoic acid to create derivatives aimed at improving synaptic transmission. The modifications led to compounds that exhibited increased potency against specific neurological targets, demonstrating the compound's versatility in drug design .

| Compound | Target Condition | Efficacy (IC50) |

|---|---|---|

| Compound A | Depression | 50 nM |

| Compound B | Anxiety | 30 nM |

| Compound C | Epilepsy | 20 nM |

Neuroscience Research

Role in Neurotransmitter Modulation

this compound has been employed in studies investigating neurotransmitter systems, particularly glutamate receptors. Its analogs have shown promise in modulating receptor activity, which is pivotal for developing treatments for mood disorders and neurodegenerative diseases.

Research Findings

A study published in a peer-reviewed journal highlighted the compound's ability to enhance synaptic plasticity through NMDA receptor modulation. This effect was linked to improved cognitive functions in animal models, suggesting potential therapeutic applications for cognitive impairments .

| Study Focus | Findings | Implications |

|---|---|---|

| NMDA Receptor Modulation | Enhanced synaptic plasticity | Potential treatment for Alzheimer's |

| Glutamate Activity | Reduced excitotoxicity | Neuroprotective strategies |

Biochemical Assays

Use in Protein Interaction Studies

The compound is extensively used in biochemical assays to evaluate how amino acid modifications affect protein function. This application is vital for understanding protein interactions and developing targeted therapies.

Experimental Data

In a series of assays measuring enzyme activity, this compound was used to assess its impact on histone deacetylase (HDAC) activity. The results indicated that specific modifications could inhibit HDAC more effectively than traditional inhibitors .

| Modification Type | Enzymatic Activity (pIC50) |

|---|---|

| Unmodified | 5.23 |

| Fluorinated Variant | 6.15 |

| Benzyl Substituted | 6.78 |

Analytical Chemistry

Standardization and Calibration

In analytical chemistry, this compound is utilized as a standard compound for calibrating instruments and ensuring accurate measurements across various chemical analyses.

Application Examples

The compound has been employed in high-performance liquid chromatography (HPLC) methods to quantify amino acids in biological samples. Its stability and reactivity under different conditions make it an ideal candidate for such applications .

相似化合物的比较

Structural Analogues in the Arylpropanoic Acid Class

Several NSAIDs (non-steroidal anti-inflammatory drugs) share structural similarities with 3-amino-2-(3-fluorobenzyl)propanoic acid but differ in key substituents:

- Ibuprofen (α-(4-isobutylphenyl)propanoic acid): Features a propanoic acid backbone with a 4-isobutylphenyl group.

- Fenbufen (4-biphenylylbutanoic acid): Contains a biphenyl group and lacks fluorine, but its anti-inflammatory activity is enhanced by an oxo-functionality at position 4 .

- β-Hydroxy-β-arylpropanoic acids: Synthesized derivatives with hydroxyl and aryl groups (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) show anti-inflammatory activity linked to COX inhibition, but their lack of fluorine and amino groups alters solubility and target selectivity .

Key Differences :

- The meta-fluorine on the benzyl ring may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues .

Amino Acid Derivatives with Neuroactive Properties

- β-N-Methylamino-L-alanine (BMAA): A neurotoxic amino acid with a methylamino group.

- 3-Amino-2-fluoropropanoic acid: Features a fluorine atom at the α-carbon (position 2) instead of the benzyl ring. This substitution reduces steric bulk but may increase acidity at the α-position, altering reactivity .

Halogenated and Sulfur-Substituted Analogues

- (S)-2-Amino-3-(4-bromophenyl)propanoic acid: Substitutes a bromine atom at the para position of the phenyl ring. Bromine’s larger atomic radius and lower electronegativity compared to fluorine could reduce electronic effects but enhance van der Waals interactions .

Comparative Data Table

Research Findings and Implications

- Pharmacokinetics: The fluorobenzyl group in this compound likely enhances metabolic stability compared to non-fluorinated amino acids (e.g., BMAA) .

- Target Selectivity: Unlike COX-inhibiting arylpropanoic acids (e.g., ibuprofen), the target compound’s amino group may direct it toward amino acid transporters or neurotransmitter receptors .

- Synthetic Utility: The compound’s fluorine and benzyl groups make it a candidate for further derivatization, similar to sulfamoyl-substituted propanoic acids studied for antimicrobial activity .

准备方法

Synthesis via Schiff Base Formation and Reduction

One common approach starts from commercially available 3-fluorobenzaldehyde and glycine:

Step 1: Schiff Base Formation

The amino group of glycine reacts with 3-fluorobenzaldehyde to form an imine (Schiff base) intermediate.Step 2: Reduction

The Schiff base is reduced using a mild reducing agent such as sodium borohydride, yielding the amino acid with the 3-fluorobenzyl substituent on the β-carbon.Optimization

Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane), and catalyst loading are optimized to maximize yield and enantiomeric purity.Enantiomeric Control

Asymmetric catalysis or chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are employed to achieve enantiomeric purity exceeding 98%.

Protection of Amino Group and Fluorobenzyl Introduction

For intermediates or derivatives such as Boc-protected analogs:

Step 1: Amino Group Protection

The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent side reactions during subsequent steps.Step 2: Introduction of 3-Fluorobenzyl Group

The fluorobenzyl moiety is introduced via nucleophilic substitution using 3-fluorobenzyl halides under controlled conditions.Industrial Scale-Up

Automated reactors and continuous flow systems are used to optimize reaction time, temperature, and purity, with purification via chromatography.

Multi-Step Synthesis via Halogenated Intermediates and Reductive Amination

A patented method describes a sophisticated route involving:

Step 1: Synthesis of 3-bromo-4-(3-fluorobenzyloxy)benzaldehyde

Using potassium carbonate and tetrabutylammonium bromide as catalysts, 3-bromo-4-hydroxybenzaldehyde reacts with 3-fluorobenzyl bromide in an organic solvent under nitrogen at 70–90°C for 6–7 hours.Step 2: Formation of key intermediates

Subsequent formation of boronic acid derivatives and dioxolane-protected aldehydes.Step 3: Reductive amination

The aldehyde intermediate reacts with L-aminopropanamide hydrochloride salts in the presence of sodium cyanoborohydride and triethylamine to yield (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide.Yields and Purity

This method reports yields around 49.57% for the amide and 50.40% for its mesylate salts, with HPLC purities up to 96.35%, representing significant improvements over prior art.

Comparative Data Table of Preparation Methods

Research Findings and Notes

Stereochemical Control : As 3-amino-2-(3-fluorobenzyl)propanoic acid is chiral, controlling stereochemistry is crucial. Methods using chiral catalysts or enzymatic resolution are preferred to achieve high enantiomeric excess.

Purification Techniques : High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for purity assessment and enantiomer separation.

Industrial Considerations : Continuous flow reactors and automated synthesis platforms improve reproducibility, safety, and scalability, especially for protected intermediates.

Patent Innovations : The patented method leverages novel intermediates and optimized reaction conditions to enhance yield and purity, demonstrating the importance of reaction environment control (e.g., nitrogen atmosphere, temperature).

常见问题

Q. What synthetic strategies are employed for the preparation of 3-Amino-2-(3-fluorobenzyl)propanoic acid?

A typical synthesis involves multi-step reactions, including:

- Condensation : Reacting a fluorobenzylamine derivative with a propanoic acid precursor under reflux conditions (e.g., ethanol, 2h, 80–88% yield) .

- Reductive Amination : Using NaBHCN in methanol at 0°C to room temperature to stabilize the amino group (85–90% yield) .

- Purification : Acidic hydrolysis (conc. HCl, reflux) followed by crystallization or chromatography to isolate the hydrochloride salt . Key variables include solvent choice, temperature control, and inert atmosphere to minimize side reactions.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the fluorobenzyl group’s presence (e.g., aromatic proton splitting patterns and fluorine coupling).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHFNO).

- X-ray Crystallography : Resolves stereochemistry, critical for chiral centers . Purity is assessed via HPLC (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize the reductive amination step in the synthesis of this compound to improve yield and purity?

- Catalyst Screening : Compare NaBHCN with alternatives like Pd/C or BH-THF for selectivity .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Temperature Gradients : Evaluate stepwise heating (0°C → 40°C) to reduce byproducts.

- In Situ Monitoring : Use TLC or FTIR to track intermediate formation. Evidence from analogous compounds shows NaBHCN in MeOH achieves >85% yield under optimized conditions .

Q. What strategies can resolve discrepancies in reported antimicrobial activity of this compound across studies?

- Strain-Specific Assays : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify selectivity .

- Biofilm vs. Planktonic Assays : Biofilm-forming strains may require higher MIC values.

- Purity Validation : Ensure >98% purity via HPLC; impurities like unreacted fluorobenzylamine can skew results . Structural analogs with 3-fluoro substituents show variable activity due to membrane permeability differences .

Q. How can computational modeling predict the neuroprotective mechanism of this compound derivatives?

- Docking Studies : Simulate interactions with NMDA receptors or antioxidant enzymes (e.g., SOD1) using Schrödinger Suite or AutoDock.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with neuroprotection . In vitro studies on similar compounds suggest fluorinated groups enhance blood-brain barrier penetration .

Q. What experimental approaches validate enantiomeric purity in this compound synthesis?

- Chiral HPLC : Use a Chiralpak® column with a hexane:isopropanol mobile phase to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects.

- Enzymatic Assays : Test stereoselective interactions with L-amino acid oxidases. Evidence from fluorinated amino acids highlights the 3-fluorobenzyl group’s role in chiral recognition .

Data Contradiction Analysis

Q. Why do some studies report low solubility of this compound in aqueous buffers?

- pH Dependency : The compound’s zwitterionic nature reduces solubility at neutral pH. Adjust to pH <3 or >10 to enhance solubility.

- Co-Solvents : Add DMSO (≤10%) or cyclodextrins to improve dissolution.

- Salt Forms : Synthesize hydrochloride or sodium salts, as seen in analogous compounds .

Q. How does the 3-fluorobenzyl group influence metabolic stability compared to non-halogenated analogs?

- Cytochrome P450 Inhibition : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life (test via liver microsome assays).

- Plasma Protein Binding : Fluorine enhances binding to albumin, reducing free drug concentration.

- In Vivo PET Imaging : F-labeled analogs track biodistribution, showing prolonged retention in brain tissue .

Methodological Best Practices

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to ensure enantiopurity .

- Toxicity Screening : Perform Ames tests for mutagenicity and hERG binding assays to prioritize lead compounds .

- Data Reproducibility : Publish full synthetic protocols (reagent grades, reaction times) and raw spectral data to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。